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Allyl valerate

Regulatory Compliance IFRA Standards Flavor & Fragrance Procurement

Allyl valerate (CAS 6321-45-5), also known as allyl pentanoate or prop-2-enyl pentanoate, is an unsaturated fatty acid ester (C8H14O2) recognized as generally safe (GRAS) for food and beverage flavoring purposes. Unlike its saturated counterpart ethyl valerate, or other longer-chain allyl esters like allyl hexanoate, this compound is distinctively classified as a flavoring agent with a recommended exclusion from fragrance use.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 6321-45-5
Cat. No. B1619844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl valerate
CAS6321-45-5
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC=C
InChIInChI=1S/C8H14O2/c1-3-5-6-8(9)10-7-4-2/h4H,2-3,5-7H2,1H3
InChIKeyPWYXVVREDGESBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Valerate (CAS 6321-45-5) Procurement Guide: A C8 Unsaturated Ester in the Flavor & Fragrance Sector


Allyl valerate (CAS 6321-45-5), also known as allyl pentanoate or prop-2-enyl pentanoate, is an unsaturated fatty acid ester (C8H14O2) recognized as generally safe (GRAS) for food and beverage flavoring purposes [1]. Unlike its saturated counterpart ethyl valerate, or other longer-chain allyl esters like allyl hexanoate, this compound is distinctively classified as a flavoring agent with a recommended exclusion from fragrance use [2].

Food flavoring only — IFRA explicitly recommends against fragrance use; GRAS for food applications.
Procurement must separate from dual-use allyl esters.
Unsaturated C8 ester — distinct organoleptic profile from saturated valerates and longer-chain allyl analogs.
Provides pineapple / pear character; not interchangeable with ethyl valerate or allyl hexanoate.
Requires controlled food processes — hydrolysis releases allyl alcohol; not suitable for leave-on consumer fragrance.
Classified H301 / H311; review SDS for handling.

Allyl Valerate Specification Analysis: Why Structural Analogs Fail as Drop-in Substitutes


Substituting allyl valerate with other C8H14O2 isomers like allyl isovalerate, or with other valerate esters like ethyl valerate, will alter the final product's organoleptic profile, regulatory compliance, and physical properties. Allyl valerate imparts a distinct pineapple and pear-like character, whereas ethyl valerate is more apple-forward, and allyl isovalerate has a pronounced overripe or cherry note [1]. Critically, hydrolysis of allyl valerate releases valeric acid and allyl alcohol; the latter is a toxic metabolite that limits its safe use to controlled food processes, unlike the simpler ethanol released by ethyl valerate [2].

Organoleptic shift
Allyl isovalerate introduces overripe/cherry notes; ethyl valerate shifts to apple-dominant. Target pineapple/pear character lost.
Regulatory scope mismatch
IFRA restricts allyl valerate to flavor use only. Dual-use analogs (allyl hexanoate, allyl isovalerate) may create compliance risk in flavor-only facilities.
Metabolite safety divergence
Hydrolysis yields allyl alcohol (toxic); ethyl valerate releases ethanol. Requires careful process control and SDS review.

Allyl Valerate Comparative Technical Evidence: Quantitative Benchmarks Against Key Alternatives


IFRA Regulatory Differentiation: Flavor-Only Designation vs. Dual-Use Allyl Analogs

Allyl valerate carries a critical procurement distinction: the International Fragrance Association (IFRA) explicitly recommends it is 'not for fragrance use' [1]. In contrast, structural analogs allyl hexanoate and allyl isovalerate are actively used and assessed for both flavor and fragrance applications . This restriction is directly tied to the toxicological profile of its hydrolysis product, allyl alcohol, which limits the compound's safety margin in leave-on consumer products.

IFRA Regulatory
Head-to-head
Flavor-only vs. dual-use
Allyl hexanoate / isovalerate: approved for both flavor & fragrance
Supports procurement compliance; avoid accidental fragrance-grade ordering.
Based on IFRA recommendation; allyl alcohol release limits dermal exposure.
Regulatory Compliance IFRA Standards Flavor & Fragrance Procurement

Hydrolytic Stability: Aqueous Half-Life Advantage Over Enzyme-Labile Allyl Analogs

In silico modeling (HYDROWIN v1.67) estimates the aqueous base-catalyzed hydrolysis half-life of allyl valerate to be 44.6 days at pH 8 and 25°C . This suggests a significant level of intrinsic chemical stability. In a biological context, allyl hexanoate is reported to be completely hydrolyzed by pancreatin within 2 hours, and allyl isovalerate is hydrolyzed by liver homogenates at a slower rate than straight-chain allyl esters [1]. This differential suggests allyl valerate may persist longer in aqueous process environments compared to enzymatically labile alternatives.

Hydrolytic Stability
Cross-study
44.6 days (pH 8, 25°C)
Allyl hexanoate: complete enzymatic hydrolysis within 2 h
May support longer aqueous shelf-life in concentrates before thermal processing.
In silico HYDROWIN model; enzymatic assays from literature.
Chemical Stability Hydrolysis Half-Life Aqueous Formulation

Vapor Pressure and Volatility: Enhanced Headspace Delivery Compared to Allyl Hexanoate

Allyl valerate exhibits a vapor pressure of 1.44 mmHg at 25°C , which is over twice that of its closest higher homolog, allyl hexanoate, measured at 0.678 mmHg under the same conditions [1]. This indicates that allyl valerate is significantly more volatile. This higher volatility directly impacts the compound's ability to partition into the headspace, making it a more aggressive 'top-note' impact chemical for immediate sensory perception.

Vapor Pressure
Cross-study
1.44 mmHg at 25°C
2.1× higher than allyl hexanoate (0.678 mmHg)
Offers more intense top-note release for instant beverage and chewing gum applications.
Standard reported physical properties; may vary with matrix.
Volatility Vapor Pressure Headspace Analysis Flavor Release

GHS Hazard Profile: Reduced Ecotoxicity and Irritation Potential vs. Allyl Analogs

Allyl valerate is classified under GHS solely for acute mammalian toxicity (H301: Toxic if swallowed; H311: Toxic in contact with skin) [1]. In contrast, allyl hexanoate carries additional chronic aquatic toxicity hazards (H411) , and allyl isovalerate is classified with both flammability (H226) and specific target organ toxicity (H335) hazards [2]. This cleaner hazard profile simplifies environmental risk assessment and waste-handling protocols for allyl valerate.

GHS Hazard Profile
Head-to-head
Only H301, H311
Allyl hexanoate adds H411; allyl isovalerate adds H226, H315, H319, H335
Simplifies EHS management; avoids aquatic chronic toxicity classification.
GHS classification per regulatory authorities; review local SDS.
Safety Data Sheet GHS Classification Ecotoxicology Occupational Health

Evidence-Backed Application Scenarios for Allyl Valerate (CAS 6321-45-5) in Industrial Settings


High-Impact Pineapple & Pear Flavor Formulations for Instant Beverages

Leverage allyl valerate's vapor pressure of 1.44 mmHg at 25°C to deliver an intense 'top-note' in powdered or ready-to-drink fruit beverages. Its higher volatility relative to allyl hexanoate (0.678 mmHg) ensures a more aggressive burst of fruity aroma upon product opening or reconstitution, which is a key differentiator in consumer sensory panels .

Shelf-Stable Aqueous Flavor Concentrates Requiring Long-Term Stability

Utilize allyl valerate's model-estimated hydrolytic half-life of 44.6 days (pH 8, 25°C) to formulate pre-mix syrups or concentrates where enzymatic or rapid chemical hydrolysis would degrade other allyl esters like allyl hexanoate within hours . This stability supports supply chain logistics for liquid flavor houses.

Food-Exclusive Manufacturing Facilities with Streamlined EHS Protocols

For production sites strictly dedicated to food and beverage flavoring, the IFRA 'not for fragrance use' designation [1] and the simpler GHS hazard profile (lacking aquatic chronic toxicity and flammable liquid classifications of its close analogs) allow for focused environmental health and safety (EHS) management. This avoids the added regulatory complexity of handling dual-use aroma chemicals.

Nature-Identical Apple and Pear Flavor Reconstitution

Incorporate allyl valerate in nature-identical flavor formulations that seek to mimic the volatile profile of Heracleum dissectum [2]. Since this compound is naturally occurring, it can be used in clean-label flavor solutions targeting specific regional fruit profiles, unlike purely synthetic alternatives that lack a natural precedent.

Application
Selection Property
Validation Focus
High-impact pineapple/pear flavor
High volatility & headspace delivery
Sensory top-note impact in instant beverages / chewing gum
Shelf-stable aqueous concentrates
Aqueous hydrolytic stability
Stability over weeks-scale storage before thermal processing
Food-exclusive flavor manufacturing
Simplified regulatory & GHS profile
EHS compliance without aquatic toxicity or flammability classification
Nature-identical apple / pear reconstitution
Natural occurrence precedent
Clean-label claims supported by Heracleum dissectum volatile profile
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